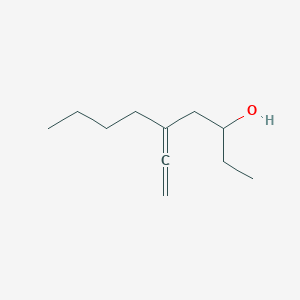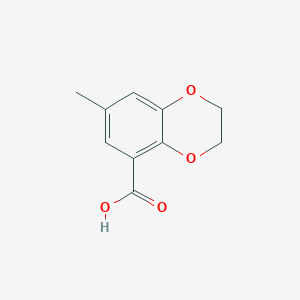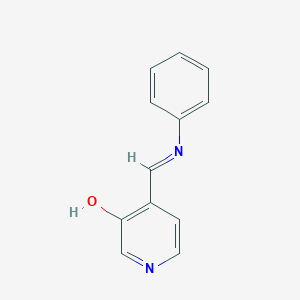
4-(Anilinomethylidene)pyridin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anilinomethylidene)pyridin-3(4H)-one can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-pyridinecarboxaldehyde and aniline in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Another approach involves the use of 4-pyridone as a starting material. In this method, 4-pyridone is reacted with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. The use of automated reactors and advanced purification techniques such as column chromatography and crystallization ensures high yield and purity.
化学反应分析
Types of Reactions
4-(Anilinomethylidene)pyridin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinomethylidene group can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkylating agents
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted pyridines
科学研究应用
4-(Anilinomethylidene)pyridin-3(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-(Anilinomethylidene)pyridin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its potential anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
4-(Anilinomethylidene)pyridin-3(4H)-one can be compared with other similar compounds, such as:
4-(Benzylideneamino)pyridin-3(4H)-one: Similar structure but with a benzylidene group instead of an anilinomethylidene group.
4-(Phenylmethylidene)pyridin-3(4H)-one: Similar structure but with a phenylmethylidene group.
4-(Pyridin-4-ylmethylidene)pyridin-3(4H)-one: Similar structure but with a pyridin-4-ylmethylidene group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
830317-01-6 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC 名称 |
4-(phenyliminomethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H10N2O/c15-12-9-13-7-6-10(12)8-14-11-4-2-1-3-5-11/h1-9,15H |
InChI 键 |
MRFVISNWSHUPDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=CC2=C(C=NC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


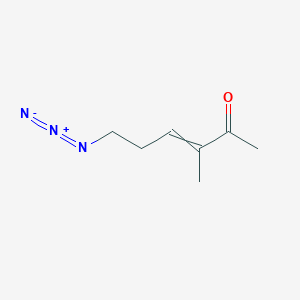
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)

![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)

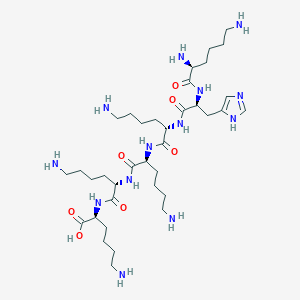
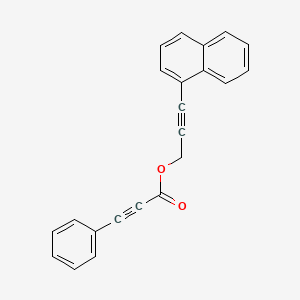
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
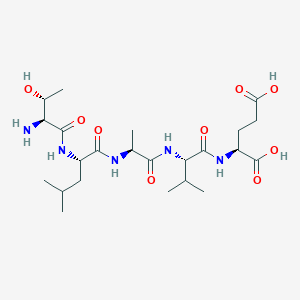
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
